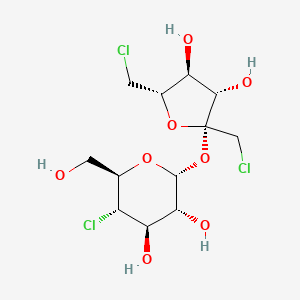
4,1',6'-Trichlorosucrose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,1’,6’-Trichlorosucrose, also known as sucralose, is a chlorinated derivative of sucrose. It is a high-intensity artificial sweetener that is approximately 600 times sweeter than sucrose. Sucralose is widely used in various food and beverage products due to its stability under heat and a broad range of pH conditions, making it suitable for cooking and baking .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,1’,6’-Trichlorosucrose involves multiple steps, starting from sucrose. The process typically includes the following steps:
Isomerization: Sucrose is first isomerized to 2,3,6,3’,4’-penta-O-acetyl sucrose.
Chlorination: The isomerized sucrose is then chlorinated at the 4,1’, and 6’ positions using reagents such as thionyl chloride or chlorinating agents in the presence of acetic acid and hydrochloric acid
Deacetylation: The chlorinated product undergoes deacetylation to yield 4,1’,6’-Trichlorosucrose.
Industrial Production Methods
Industrial production of 4,1’,6’-Trichlorosucrose follows a similar synthetic route but is optimized for large-scale production. The process involves:
Transesterification: Sucrose is added to N,N-dimethylformamide and undergoes transesterification with ethyl acetate in the presence of a sulfate solid acid catalyst.
Chlorination and Alcoholysis: The resulting sucrose 6-acylate is chlorinated and then subjected to alcoholysis to produce 4,1’,6’-Trichlorosucrose.
化学反应分析
Types of Reactions
4,1’,6’-Trichlorosucrose primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions include:
Substitution: Chlorine atoms can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, hydrochloric acid.
Solvents: N,N-dimethylformamide, acetic acid.
Catalysts: Sulfate solid acid catalyst.
Major Products
The major products formed from the reactions of 4,1’,6’-Trichlorosucrose include various chlorinated and dechlorinated derivatives, depending on the reaction conditions .
科学研究应用
4,1’,6’-Trichlorosucrose has a wide range of applications in scientific research:
作用机制
4,1’,6’-Trichlorosucrose exerts its sweetening effect by activating the T1R2/T1R3 sweet taste receptors on the tongue. This activation triggers a signal transduction pathway that results in the perception of sweetness. Additionally, it has been shown to elicit increased hormonal secretion of glucagon-like peptide-1 and glucose-dependent insulinotropic peptide, which play roles in glucose metabolism .
相似化合物的比较
Similar Compounds
Aspartame: Another artificial sweetener, but less stable under heat and pH variations.
Saccharin: Known for its bitter aftertaste, unlike 4,1’,6’-Trichlorosucrose which has a more sugar-like taste.
Uniqueness
4,1’,6’-Trichlorosucrose stands out due to its high stability under various conditions, making it suitable for a wide range of applications. Its taste profile is also closer to that of sucrose, with no bitter aftertaste, which is a common issue with other artificial sweeteners .
属性
CAS 编号 |
69414-04-6 |
|---|---|
分子式 |
C12H19Cl3O8 |
分子量 |
397.6 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S,6R)-2-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI 键 |
BAQAVOSOZGMPRM-UGDNZRGBSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)Cl)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


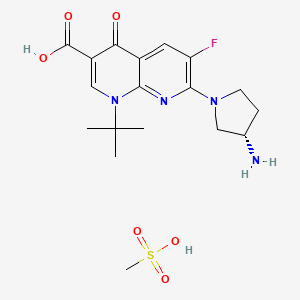
![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate](/img/structure/B12777276.png)
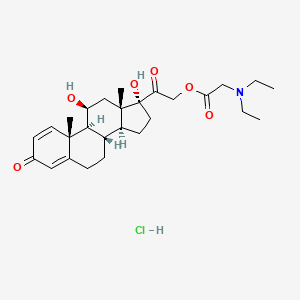

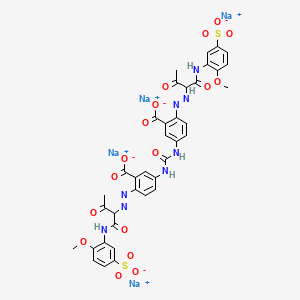
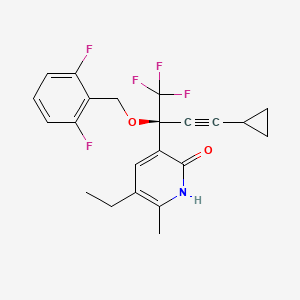
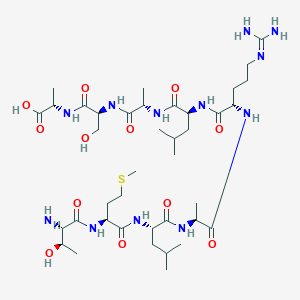
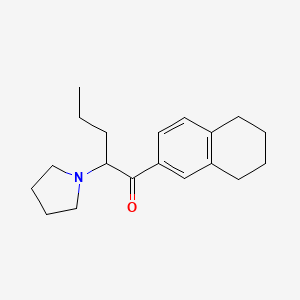

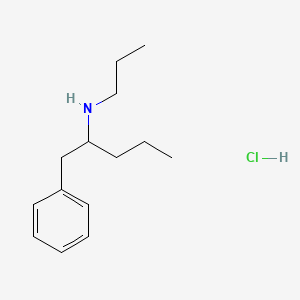
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)

